
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity, and its overactivation has been implicated in the pathophysiology of various neurological disorders. By blocking the effects of glutamate on mGluR5, 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate reduces the excitatory drive of neurons and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate release and the restoration of dopamine levels in the striatum. In addition, 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce the expression of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is its high selectivity for mGluR5, which allows for precise modulation of glutamatergic signaling in the brain. However, one limitation of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has poor solubility in aqueous media, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the characterization of its long-term effects on neuronal function and plasticity. In addition, the development of new drug delivery systems may improve the efficacy and bioavailability of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate in vivo.
Métodos De Síntesis
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of 3,4,5-trimethoxybenzylamine with 4-biphenylcarboxylic acid to form the corresponding amide. This amide is then coupled with piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, which is obtained as an oxalate salt.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to improve motor function in animal models of Parkinson's disease by reducing glutamate release and restoring dopamine levels in the striatum. In addition, 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the effects of glutamate on the mesolimbic dopamine system.
Propiedades
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.C2H2O4/c1-31-24-17-20(18-25(32-2)26(24)33-3)19-28-13-15-29(16-14-28)27(30)23-11-9-22(10-12-23)21-7-5-4-6-8-21;3-1(4)2(5)6/h4-12,17-18H,13-16,19H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTXXFOMTVTDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)
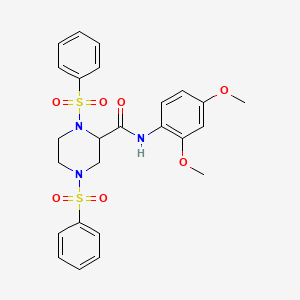
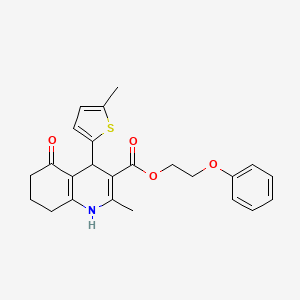
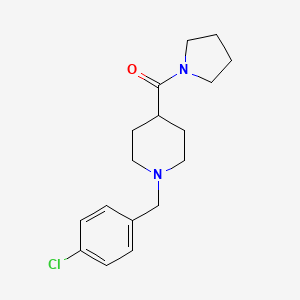
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
![3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-6-methyl-2-pyridinol](/img/structure/B5126476.png)
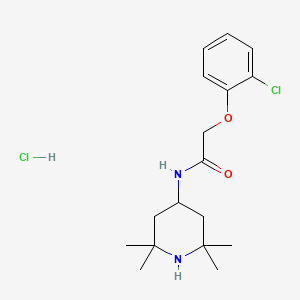
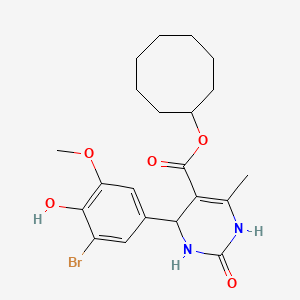
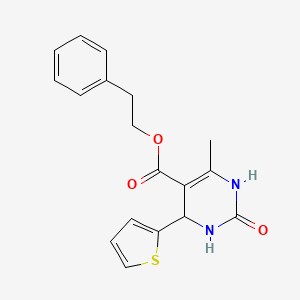
![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)